Product packaging for (R)-3-(p-Tolyl)pyrrolidine hydrochloride(Cat. No.:)

(R)-3-(p-Tolyl)pyrrolidine hydrochloride

Cat. No.: B11792007
M. Wt: 197.70 g/mol
InChI Key: JWMNEXWVYXSNHE-MERQFXBCSA-N
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Description

(R)-3-(p-Tolyl)pyrrolidine hydrochloride (CAS 1384268-45-4) is a chiral organic compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the pyrrolidine family, a class of saturated heterocyclic amines that serve as fundamental scaffolds in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring—a five-membered saturated ring with one nitrogen atom—substituted at the 3-position with a para-methylphenyl (p-tolyl) group, and is supplied as a hydrochloride salt to enhance its stability and solubility . The specific three-dimensional arrangement of the (R)-enantiomer makes it a valuable chiral building block or intermediate for the synthesis of more complex, biologically active molecules. While the specific biological profile and mechanism of action for this particular compound are not detailed in the literature, the pyrrolidine scaffold is recognized for its significant presence in pharmacological research. Pyrrolidine derivatives are frequently explored for their potential to interact with central nervous system (CNS) targets , and some related compounds have been investigated as inhibitors for various enzymes and transporters . Researchers might consider its potential as a key synthetic intermediate for developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN B11792007 (R)-3-(p-Tolyl)pyrrolidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(3R)-3-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1

InChI Key

JWMNEXWVYXSNHE-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCNC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

Advanced Characterization Techniques for Stereochemical Elucidation and Purity Assessment

Spectroscopic Methods for Structural and Relative Stereochemical Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the connectivity of atoms within (R)-3-(p-Tolyl)pyrrolidine hydrochloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related compound, 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine, specific proton signals can be assigned to different parts of the molecule, such as the protons on the benzene (B151609) ring and various methylene (B1212753) (-CH2-) groups. researchgate.net For this compound, characteristic chemical shifts in the ¹H and ¹³C NMR spectra would confirm the presence of the p-tolyl group and the pyrrolidine (B122466) ring. For instance, the aromatic protons of the p-tolyl group would appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the pyrrolidine ring would be observed in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the compound's structural integrity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a pyrrolidine derivative will show characteristic absorption bands corresponding to C-H, C-N, and N-H stretching and bending vibrations. researchgate.netchemicalbook.com For this compound, specific peaks would be expected for the aromatic C-H bonds of the tolyl group and the aliphatic C-H bonds of the pyrrolidine ring. The presence of the hydrochloride salt would also influence the N-H stretching vibrations.

While these spectroscopic methods are excellent for confirming the molecular structure, they are generally insufficient on their own to determine the absolute stereochemistry of a chiral center. However, they can provide information about the relative stereochemistry in molecules with multiple chiral centers through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations Information Gained
¹H NMR Signals in aromatic and aliphatic regions.Confirms presence of p-tolyl group and pyrrolidine ring; proton environment.
¹³C NMR Distinct signals for aromatic and aliphatic carbons.Confirms the carbon skeleton of the molecule.
IR Characteristic peaks for C-H (aromatic & aliphatic), C-N, and N-H bonds.Identification of functional groups.
Mass Spec Molecular ion peak corresponding to the compound's molecular weight.Confirms molecular weight and formula.

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit vastly different biological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective analysis of chiral compounds. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For the analysis of pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.govnih.gov

In a typical chiral HPLC method for a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is used. nih.gov The separation is achieved based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The detector, often a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the determination of the enantiomeric excess (ee). The development of a robust chiral HPLC method involves optimizing parameters such as the choice of CSP, mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.govchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar modifier like methanol. nih.govchromatographyonline.com

For the separation of pyrrolidone derivatives, chlorinated chiral stationary phases have shown excellent performance in SFC. nih.gov The efficiency of the separation is influenced by factors such as the backpressure, temperature, co-solvent percentage, and flow rate. nih.gov SFC is particularly well-suited for preparative chiral separations due to the ease of removing the mobile phase, which is a significant advantage in drug discovery and development. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

While chromatography can determine the enantiomeric purity, chiroptical spectroscopy techniques are essential for assigning the absolute configuration (R or S) of a chiral center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule. The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. mtoz-biolabs.comrsc.org

For aryl-containing compounds like this compound, the electronic transitions of the aromatic chromophore will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. rsc.org In some cases, the synthesis of a decamer of a chiral molecule, such as a beta-proline analogue, has been shown to result in a rigid secondary structure that can be analyzed by its CD spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. For this compound, an X-ray crystal structure would provide unambiguous confirmation of the (R) configuration at the chiral center, as well as detailed information about the conformation of the pyrrolidine ring and the orientation of the p-tolyl group. mdpi.com The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated. mdpi.comnih.gov

Interactive Data Table: Summary of Advanced Characterization Techniques

Technique Primary Application Key Information Provided
Spectroscopic Methods (NMR, IR) Structural ElucidationConnectivity, functional groups, relative stereochemistry.
Chiral HPLC Enantiomeric PurityQuantitative separation of enantiomers.
SFC Enantiomeric PurityFast and efficient separation of enantiomers.
Circular Dichroism (CD) Absolute ConfigurationDetermination of (R) or (S) configuration.
X-ray Crystallography Solid-State StructureUnambiguous 3D structure, absolute configuration, conformation.

Computational Chemistry and Mechanistic Investigations of Pyrrolidine Systems

Density Functional Theory (DFT) Studies on Pyrrolidine (B122466) Derivatives

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure, stability, and reactivity of molecules. In the context of pyrrolidine chemistry, DFT calculations have been instrumental in elucidating the behavior of key intermediates and transition states that govern the course of organocatalyzed reactions.

A cornerstone of aminocatalysis by chiral pyrrolidines is the formation of iminium ion intermediates from α,β-unsaturated aldehydes or ketones. The stability and reactivity of these intermediates are paramount to the success of the catalytic cycle. DFT studies have been employed to quantify the relative stability of a wide array of iminium ions derived from various pyrrolidine catalysts and carbonyl compounds.

Computational examinations, often using methods like M06-2X/6-311+G(d,p), have been conducted to determine the equilibrium positions for the formation of iminium ions. These studies calculate the relative energies of exchange reactions where a secondary amine is transferred between two different carbonyl compounds. The results allow for the ranking of iminium ions based on their stability relative to hydrolysis. For instance, calculations show that extending the conjugation of the iminium ion with additional double bonds leads to a relative stabilization of the intermediate.

Table 1: Calculated Relative Stability of Iminium Ion Conformers This table is interactive. Click on the headers to sort the data.

Iminium Ion Derivative Isomer/Conformer Relative Energy (in vacuo) Relative Energy (in water)
2-tert-butylpyrrolidine E isomer 0.0 kcal/mol 0.0 kcal/mol
2-tert-butylpyrrolidine Z isomer +2.1 kcal/mol +1.7 kcal/mol
2-tert-butylpyrrolidine C3down-C4up 0.0 kcal/mol 0.0 kcal/mol
2-tert-butylpyrrolidine C3up-C4down +0.4 kcal/mol +0.5 kcal/mol

DFT calculations are pivotal in mapping the entire energy landscape of a catalytic reaction, including reactants, intermediates, transition states, and products. This allows for a detailed elucidation of the reaction mechanism and the origins of stereoselectivity. In asymmetric catalysis mediated by pyrrolidine derivatives, such as the renowned Jørgensen-Hayashi catalysts, DFT has been used to model the key transition states that determine the stereochemical outcome. thieme-connect.dechem-station.com

These computational studies have confirmed that stereoselectivity arises from the energy difference between the transition states leading to the (R) and (S) products. The chiral scaffold of the pyrrolidine catalyst creates a sterically defined environment. DFT calculations on the transition state assemblies reveal that the less favored pathway is destabilized by repulsive steric interactions between the substrate and the bulky substituents on the catalyst. researchgate.net

Moreover, DFT can identify and quantify the crucial non-covalent interactions (NCIs), such as hydrogen bonds, CH-π, and π-π stacking, that stabilize the favored transition state. nih.govnih.govnih.gov For instance, in the Michael addition of aldehydes to nitroolefins, DFT calculations have shown that various NCIs between the enamine intermediate and the substrate result in a significantly favored transition state, leading to high enantioselectivity. nih.gov By analyzing the geometry and energy of these transition states, researchers can rationalize the observed experimental results and predict the effectiveness of new catalyst designs.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as envelope or twist forms. The specific conformation adopted by the pyrrolidine ring in a catalyst-substrate complex can profoundly influence the stereochemical outcome of a reaction. DFT provides a means to accurately calculate the relative energies of these different conformers and identify the most stable arrangements. beilstein-journals.org

Computational investigations of aldol (B89426) reactions catalyzed by proline and its derivatives have shown that the stereoselectivity is linked to the ring's puckering and the orientation of the carboxylic acid group. researchgate.net The preferred conformation of the pyrrolidine ring depends on the substituents present. researchgate.net For example, the transition state leading to the major product is often one where the bulky groups of the reactants are positioned to minimize steric clash, an arrangement that is dictated by the catalyst's conformation. researchgate.net

By modeling the transition states associated with different conformational isomers of the catalyst, DFT can predict which stereoisomer of the product will be formed preferentially. researchgate.net These predictions are based on the calculated activation barriers; the pathway with the lower energy barrier will be the dominant one. This predictive power is invaluable for the rational design of new organocatalysts with enhanced stereoselectivity. researchgate.net

Molecular Dynamics Simulations and Theoretical Modeling in Pyrrolidine Chemistry

While DFT is excellent for studying static structures and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes, solvation effects, and the dynamic interactions between a catalyst and its substrate.

In the context of pyrrolidine chemistry, multi-scale simulations combining classical MD with quantum mechanical/molecular mechanical (QM/MM) calculations have been used to unravel complex reaction mechanisms. For instance, such simulations have been applied to study the intramolecular C–H amination of a pyrrolidine derivative catalyzed by a cytochrome P450 enzyme. nih.gov These studies can model how the substrate docks into the enzyme's active site and how the protein environment influences the reaction pathway. nih.gov

MD simulations have also been employed to investigate the structure and properties of pyrrolidinium-based ionic liquids at interfaces, which is relevant for their application as catalysts or in electrochemical devices. Furthermore, MD simulations can support molecular docking studies by demonstrating the stability of a ligand, such as a pyrrolidine derivative, within a protein's binding site over a period of time, providing a more dynamic picture of the ligand-protein interactions.

Theoretical Insights into the Influence of the p-Tolyl Substituent on Reactivity and Stereocontrol

The introduction of an aryl substituent, such as a p-tolyl group, at the 3-position of the pyrrolidine ring significantly impacts the catalyst's performance in asymmetric reactions. Theoretical studies provide a framework for understanding how this substituent exerts its influence on reactivity and, more importantly, on stereocontrol. The effects can be broadly categorized as steric and electronic, which are often mediated through non-covalent interactions.

Steric Effects: The primary role of the p-tolyl group is to create a well-defined and sterically hindered chiral environment around the reactive center. In organocatalysis, the pyrrolidine nitrogen forms an enamine or iminium ion intermediate with the substrate. The bulky p-tolyl group then acts as a stereochemical gatekeeper, effectively blocking one of the two faces of the reactive intermediate from the approach of the second reactant. Computational modeling, through the generation of steric maps (e.g., buried volume maps), can quantify this steric hindrance. nih.gov DFT calculations of the competing transition states (leading to the R and S products) consistently show that the transition state where the incoming reactant approaches from the side shielded by the aryl group is significantly higher in energy due to severe steric repulsion. This energy difference is the root of the observed enantioselectivity.

Non-Covalent Interactions: Beyond simple steric bulk, the aromatic nature of the p-tolyl group allows it to participate in stabilizing non-covalent interactions with the substrate in the transition state. nih.govnih.gov These can include:

π-π Stacking: If the approaching reactant also contains an aromatic ring, it can stack with the p-tolyl group of the catalyst, leading to a favorable stabilizing interaction that lowers the energy of the transition state.

CH-π Interactions: Hydrogen atoms from the substrate can interact with the electron-rich face of the tolyl ring, further stabilizing the transition state assembly.

DFT calculations, particularly when combined with non-covalent interaction (NCI) analysis, can visualize and quantify these weak but crucial interactions. nih.gov Computational evidence supports the idea that these attractive forces help to "lock" the substrate into a specific orientation within the catalyst's chiral pocket, leading to a highly ordered transition state and efficient transfer of chirality. nih.gov The methyl group on the tolyl ring can also subtly modify the electronic properties and steric profile, potentially enhancing these interactions or providing additional CH-π contact points.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (R)-3-(p-Tolyl)pyrrolidine hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact.
  • Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols.
  • Store the compound in a sealed container away from ignition sources and static electricity.
  • In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, flush with water and seek medical attention .
  • Dispose of waste via authorized hazardous waste handlers, adhering to local regulations .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Guidance :

  • Perform nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemistry and confirm the (R)-configuration. Compare spectral data with literature or computational predictions.
  • Use high-performance liquid chromatography (HPLC) with a chiral column to verify enantiomeric purity.
  • Cross-reference mass spectrometry (MS) data with theoretical molecular weights (e.g., molecular formula: C₁₁H₁₆ClN) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Guidance :

  • Store at 2–8°C in a tightly sealed, moisture-resistant container.
  • Protect from light and oxygen by using amber glassware or vacuum-sealed packaging.
  • Monitor for decomposition via periodic thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in asymmetric synthesis?

  • Methodological Guidance :

  • Evaluate chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity.
  • Optimize solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and temperature (e.g., -20°C to room temperature) to favor kinetic control.
  • Use in situ monitoring (e.g., reaction progress NMR) to identify intermediate bottlenecks and adjust reagent stoichiometry .

Q. What analytical strategies resolve contradictions in reported spectral data for pyrrolidine derivatives?

  • Methodological Guidance :

  • Conduct 2D NMR experiments (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry.
  • Compare experimental X-ray crystallography data with computational models (e.g., DFT calculations) to validate molecular geometry.
  • Replicate synthesis under controlled conditions to isolate potential impurities (e.g., diastereomers) for independent characterization .

Q. How does the presence of the p-Tolyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Guidance :

  • The electron-donating p-Tolyl group may enhance stability in Suzuki-Miyaura coupling by reducing oxidative addition barriers.
  • Test reactivity under varying palladium catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand combinations (e.g., PPh₃ vs. SPhos).
  • Monitor regioselectivity using gas chromatography-mass spectrometry (GC-MS) to identify byproducts from competing reaction pathways .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Guidance :

  • Add stabilizers (e.g., antioxidants like BHT) to inhibit oxidation of the pyrrolidine ring.
  • Store under inert gas (argon or nitrogen) to minimize moisture and oxygen exposure.
  • Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via LC-MS .

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